
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride
Overview
Description
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent results. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives often exhibit unique chemical and biological properties, making them valuable in research and industrial applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds, including 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, which demonstrated potent activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis, thereby disrupting cell membrane integrity .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. In comparative studies involving DPPH and ABTS assays, derivatives of triazoles showed superior radical scavenging activities. For instance, specific derivatives exhibited IC50 values lower than standard antioxidants like butylated hydroxyanisole (BHA), indicating their potential as effective antioxidant agents .
Anti-inflammatory Effects
Triazole compounds have also been studied for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in treating inflammatory diseases .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole derivatives are utilized in agricultural settings as fungicides. They are effective against various plant pathogens, thus improving crop yield and quality. The mode of action typically involves targeting sterol biosynthesis pathways in fungi .
Plant Growth Regulators
Some studies have suggested that triazole compounds can act as growth regulators in plants. They may influence hormonal pathways that regulate growth and development, leading to enhanced stress resistance and improved overall plant health .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the formation of hydrogen bonds within the polymer structure .
Nanocomposites
The compound has been used in the development of nanocomposites where it acts as a stabilizing agent for nanoparticles. This application is particularly relevant in creating materials with specific optical or electronic properties for use in sensors and devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1H-1,2,4-triazole-1-ethanamine
- 2-(1H-1,2,4-triazol-1-yl)ethanamine
- 1-(2-aminoethyl)-1H-1,2,4-triazole .
Uniqueness
What sets 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride apart is its specific structure, which allows for unique interactions with biological targets. This compound’s ability to form stable hydrogen bonds and its favorable pharmacokinetic properties make it a valuable candidate for further research and development in various fields .
Biological Activity
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, a compound within the triazole family, has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C4H8N4·HCl, with a molecular weight of 148.59 g/mol. The structure features a triazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine have shown effectiveness against various bacterial strains. A study measuring the inhibition zone diameter demonstrated that certain derivatives had comparable activity to established antibiotics like ampicillin and gentamicin against Gram-positive and Gram-negative bacteria .
Compound | Inhibition Zone (mm) | Reference |
---|---|---|
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine | 20 ± 2 | |
Ampicillin | 25 ± 3 | |
Gentamicin | 23 ± 4 |
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds derived from triazole structures have been shown to inhibit the growth of fungi such as Candida species and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these compounds are often lower than those for traditional antifungal agents like fluconazole .
The biological activity of triazole derivatives is primarily attributed to their ability to inhibit ergosterol synthesis in fungal cells. This mechanism disrupts fungal cell membrane integrity and function. Additionally, the nitrogen atoms in the triazole ring can coordinate with metal ions such as copper(II), enhancing their bioactivity through chelation mechanisms .
Case Studies
A recent study evaluated the efficacy of various triazole derivatives in treating fungal infections in vitro. The results indicated that compounds containing the triazole moiety exhibited potent antifungal activity against resistant strains of Candida glabrata, demonstrating their potential as alternative therapeutic agents .
Another investigation focused on the synthesis and biological evaluation of azole-containing compounds revealed that modifications at specific positions on the triazole ring could significantly enhance antimicrobial potency. This highlights the importance of structural optimization in drug development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride with high yield and purity?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Nucleophilic substitution to introduce the triazole moiety.
- Amine functionalization under controlled pH (e.g., HCl for salt formation).
- Catalysts: Palladium or copper salts enhance coupling efficiency .
- Solvents: Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity .
- Temperature: Moderate heating (60–80°C) balances reaction rate and side-product minimization .
Optimization Metrics: Monitor yield via HPLC and purity by NMR (>95% purity achievable with iterative recrystallization) .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Purity Variability: Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via LC-MS and elemental analysis .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using reference inhibitors .
- Structural Confirmation: Ensure correct stereochemistry and salt form via X-ray crystallography (SHELX refinement ).
Resolution Workflow: Cross-validate activity in orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) .
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR (¹H/¹³C): Confirm amine proton resonance (δ 2.8–3.2 ppm) and triazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ at m/z 173.1 (free base) and chloride adducts .
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
Complementary Methods: Elemental analysis (C, H, N, Cl) confirms stoichiometry .
Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and target engagement .
- Molecular Docking (AutoDock/Vina): Screen derivatives against crystallographic structures of target enzymes (e.g., cytochrome P450 isoforms) .
- MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 50 ns trajectories) .
Validation: Synthesize top candidates and test in vitro (IC₅₀ assays) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Level: Advanced
Methodological Answer:
- Solvent Screening: Test mixed solvents (e.g., ethanol/water) for slow evaporation.
- Salt Forms: Compare hydrochloride vs. free base for lattice stability .
- Cryoprotection: Use glycerol or PEG 400 to prevent ice formation during X-ray data collection .
Tools: SHELXT for structure solution and Olex2 for refinement .
Q. How should researchers handle discrepancies between theoretical and experimental solubility data?
Level: Basic
Methodological Answer:
- Theoretical Models: Predict solubility via COSMO-RS or Hansen parameters.
- Experimental Validation: Use shake-flask method in buffered solutions (pH 1–7.4).
- Adjustments: Add co-solvents (DMSO ≤1%) or surfactants (Tween-80) for in vitro assays .
Q. What are the best practices for evaluating this compound’s mechanism of action in enzyme inhibition studies?
Level: Advanced
Methodological Answer:
- Kinetic Assays: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics (ΔH, Kd) .
- Cellular Uptake: Use fluorescent analogs (e.g., BODIPY-labeled) tracked via confocal microscopy .
Data Interpretation: Cross-reference with proteomics datasets (e.g., STRING DB) for pathway enrichment .
Q. How can researchers resolve conflicting cytotoxicity results across different cell models?
Level: Advanced
Methodological Answer:
- Metabolic Profiling: Assess ROS generation and mitochondrial membrane potential (JC-1 staining).
- CYP450 Metabolism: Test liver microsomes for metabolite formation impacting toxicity .
- 3D Models: Use spheroids/organoids to mimic in vivo conditions better than monolayer cultures .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTMYLROCFFGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033521-69-5 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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